Cas no 107869-45-4 ((+)-10-Camphorsulfonimine)
(+)-10-Camphorsulfonimine structure
Product Name:(+)-10-Camphorsulfonimine
CAS-nummer:107869-45-4
MF:C10H15NO2S
MW:213.29660153389
CID:127724
PubChem ID:87566402
Update Time:2024-11-03
(+)-10-Camphorsulfonimine Chemische en fysische eigenschappen
Naam en identificatie
-
- (3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
- (1R)-(+)-(10-Camphorsulfonyl)imine
- (+)-10-Camphorsulfonimine
- (1R)-(+)-Camphorsulfonylimine
- 3H-3a,6-Methano-2,1-benzisothiazole,4,5,6,7-tetrahydro-8,8-dimethyl-, 2,2-dioxide, (3aR,6S)-
- (+)-(camphorsulfonyl)imine
- (3aR)-(+)-4,5,6,7-Tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-Dioxide
- (7R)-(+)-10,10-Dimethyl-3-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-Dioxide
- (3aR,6S)-4,5,6,7-Tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-dioxide
- (7R)-10,10-DIMETHYL-3-THIA-4-AZATRICYCLO[5.2.1.01,5]DEC-4-ENE-3,3-DIOXIDE
- (1R)-(+)-10,10-Dimethyl-3-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide
- (7R)-(+)-10,10-DIMETHYL-5-THIA-4-AZATRICYCLO[5.2.1.0(3,7)]DEC-3-ENE-5,5-DIOXIDE
- (3AR)-4,5,6,7-TETRAHYDRO-8,8-DIMETHYL-3H-3A,6-METHANO-2,1-BENZISOTHIAZOLE-2,2-DIOXIDE
- (+)-10-CAMPHORSULFONIMINE 97+%
- ZAHOEBNYVSWBBW-UHFFFAOYSA-N
- (1S)-(-)-Camphorsulfonylimine
- (-)-Camphorsulfonimine
- 8,8-dimethyl-4,5,6,7-tetrahydro-3a,6-methano-2,1-benzothiazole 2,2-dioxide
- VC30572
- ST50989917
- 1,2-(Methylenesulfonylnitrilo)-7,7-dimethylbicy
- 1,2-(Methylenesulfonylnitrilo)-7,7-dimethylbicyclo[2.2.1]heptane
- 10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0<1,5>]dec-4-ene-3,3-dione
- 1,4-Isopropylidene-7-aza-8-thiabicyclo[4.3.0]nona-
- s12005
- AKOS024259074
- 60886-80-8
- (+)-Camphorsulfonimine
- DS-14449
- (R)-(+)-10-Camphorsulfonylimine
- (S)-(-)-10-Camphorsulfonylimine
- 107869-45-4
- (3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole2,2-dioxide
- EC 621-464-6
- ZAHOEBNYVSWBBW-XVKPBYJWSA-N
- (1R,7S)-10,10-DIMETHYL-3??-THIA-4-AZATRICYCLO[5.2.1.0(1),?]DEC-4-ENE-3,3-DIONE
-
- MDL: MFCD00013315
- Inchi: 1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3/t7-,10-/m0/s1
- InChI-sleutel: ZAHOEBNYVSWBBW-XVKPBYJWSA-N
- LACHT: S1(C[C@]23C(C[C@H](CC2)C3(C)C)=N1)(=O)=O
Berekende eigenschappen
- Exacte massa: 213.08200
- Monoisotopische massa: 213.08234989g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 0
- Complexiteit: 430
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: 1.1
- Topologisch pooloppervlak: 54.9
Experimentele eigenschappen
- Kleur/vorm: 米色结晶
- Dichtheid: 1.50
- Smeltpunt: 225-233°C
- Kookpunt: 337 ºC
- Vlampunt: 158 ºC
- Brekindex: 31 ° (C=2, CHCl3)
- PSA: 54.88000
- LogboekP: 2.11350
- Specifieke rotatie: +30 to +36° (c=2, CHCl3)
- Oplosbaarheid: 未确定
(+)-10-Camphorsulfonimine Beveiligingsinformatie
-
Symbool:
- Prompt:警告
- Signaalwoord:Warning
- Gevaarverklaring: H315-H319
- Waarschuwingsverklaring: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- WGK Duitsland:3
- Code gevarencategorie: 36/37/38
- Veiligheidsinstructies: S26; S36
-
Identificatie van gevaarlijk materiaal:
- Opslagvoorwaarde:Store at room temperature
- Risicozinnen:R36/37/38
(+)-10-Camphorsulfonimine Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153250-1g |
(+)-10-Camphorsulfonimine |
107869-45-4 | >97.0%(N) | 1g |
¥97.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153250-5G |
(+)-10-Camphorsulfonimine |
107869-45-4 | >97.0%(N) | 5g |
¥388.90 | 2023-09-03 | |
| Chemenu | CM156840-25g |
(3aR,6S)-8,8-dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |
107869-45-4 | 97% | 25g |
$184 | 2021-06-16 | |
| Chemenu | CM156840-100g |
(3aR,6S)-8,8-dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |
107869-45-4 | 97% | 100g |
$449 | 2021-06-16 | |
| Alichem | A059004375-25g |
(3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |
107869-45-4 | 97% | 25g |
$199.80 | 2023-09-04 | |
| Alichem | A059004375-100g |
(3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |
107869-45-4 | 97% | 100g |
$499.20 | 2023-09-04 | |
| TRC | C175138-50mg |
(+)-10-Camphorsulfonimine |
107869-45-4 | 50mg |
45.00 | 2021-08-15 | ||
| TRC | C175138-100mg |
(+)-10-Camphorsulfonimine |
107869-45-4 | 100mg |
60.00 | 2021-08-15 | ||
| TRC | C175138-500mg |
(+)-10-Camphorsulfonimine |
107869-45-4 | 500mg |
75.00 | 2021-08-15 | ||
| TRC | C175080-25mg |
(1R)-(+)-(10-Camphorsulfonyl)imine |
107869-45-4 | 25mg |
$ 58.00 | 2023-09-08 |
(+)-10-Camphorsulfonimine Gerelateerde literatuur
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Related Categories
- Oplosmiddelen en organische stoffen Organische verbindingen Vetten en vetachtige moleculen Isoprenoïden Bicyclische monoterpenoïden
- Oplosmiddelen en organische stoffen Organische verbindingen Vetten en vetachtige moleculen Isoprenoïden Monoterpenoïden, alleen de vertaalde tekst outputen. Bicyclische monoterpenoïden
107869-45-4 ((+)-10-Camphorsulfonimine) Gerelateerde producten
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Aanbevolen leveranciers
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
CN Leverancier
Bulk
Amadis Chemical Company Limited
Goudlid
CN Leverancier
Reagentie
Shandong Feiyang Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
CN Leverancier
Bulk
上海帛亦医药科技有限公司
Goudlid
CN Leverancier
Reagentie